(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride
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Overview
Description
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes a methyl group at the 4th position of the imidazole ring and a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:
Imidazole Derivative Synthesis: The starting material is often an imidazole derivative, such as 4-methyl-1H-imidazole.
Alkylation Reaction: The imidazole ring is alkylated using an appropriate alkylating agent to introduce the prop-2-enoic acid moiety.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with various alkyl or aryl groups attached to the imidazole ring.
Scientific Research Applications
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various medical applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2E)-3-(4-methyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride: can be compared with other similar compounds, such as:
4-methyl-1H-imidazole
2-ethyl-4-methylimidazole
4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which includes the prop-2-enoic acid moiety and the methyl group at the 4th position of the imidazole ring. This structure imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
(E)-3-(5-methyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5-4-8-6(9-5)2-3-7(10)11;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b3-2+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJYZKJTPJRHY-SQQVDAMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1)/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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